4-Ethoxy-2-methyl-6-(piperazin-1-yl)pyrimidine
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Overview
Description
4-Ethoxy-2-methyl-6-(piperazin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with ethoxy, methyl, and piperazine groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-2-methyl-6-(piperazin-1-yl)pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloro-4-ethoxy-6-methylpyrimidine with piperazine under basic conditions. The reaction is usually carried out in a solvent such as chloroform or dichloromethane, with potassium carbonate as a base .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The scalability of the synthesis process is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-2-methyl-6-(piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The piperazine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethoxy group can yield ethyl aldehyde or ethyl acid derivatives .
Scientific Research Applications
4-Ethoxy-2-methyl-6-(piperazin-1-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Ethoxy-2-methyl-6-(piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and receptors, leading to various biological effects. For instance, it may inhibit the NF-kB inflammatory pathway, thereby exerting anti-inflammatory effects . The compound’s ability to interact with multiple targets makes it a versatile tool in medicinal chemistry .
Comparison with Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine: Known for its acetylcholinesterase inhibitory activity.
Triazole-pyrimidine hybrids: Exhibits neuroprotective and anti-inflammatory properties.
Uniqueness: 4-Ethoxy-2-methyl-6-(piperazin-1-yl)pyrimidine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethoxy and piperazine groups provide versatility in chemical modifications, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H18N4O |
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Molecular Weight |
222.29 g/mol |
IUPAC Name |
4-ethoxy-2-methyl-6-piperazin-1-ylpyrimidine |
InChI |
InChI=1S/C11H18N4O/c1-3-16-11-8-10(13-9(2)14-11)15-6-4-12-5-7-15/h8,12H,3-7H2,1-2H3 |
InChI Key |
XNWYSOKWQBEMNE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC(=C1)N2CCNCC2)C |
Origin of Product |
United States |
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